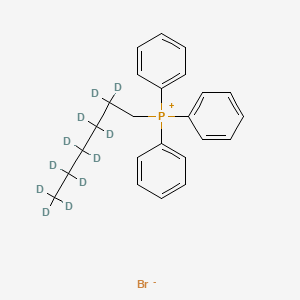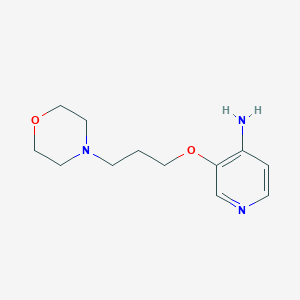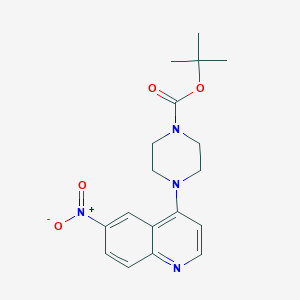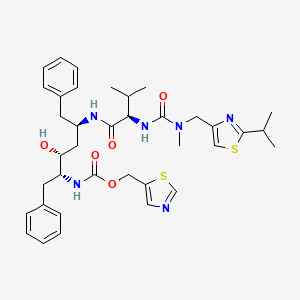
ent-Ritonavir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Ritonavir: is a stereoisomer of Ritonavir, an antiretroviral drug used primarily in the treatment of HIV/AIDS. It belongs to the class of protease inhibitors, which work by inhibiting the protease enzyme that HIV uses to replicate. This compound is structurally similar to Ritonavir but differs in the spatial arrangement of its atoms, which can influence its biological activity and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The synthetic route typically includes:
Formation of the Thiazolyl Ring: : This is achieved through a cyclization reaction involving the appropriate precursors.
Introduction of the Phenylmethyl Groups: : These groups are introduced through a series of reactions, including Friedel-Crafts acylation.
Attachment of the Hydroxybutyl Group: : This step involves the coupling of a hydroxybutyl moiety to the core structure.
Final Modifications:
Industrial Production Methods
Industrial production of ent-Ritonavir involves large-scale chemical synthesis, which requires careful control of reaction conditions to ensure the purity and yield of the final product. The process typically includes:
Batch or Continuous Flow Synthesis: : Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification Techniques: : Techniques such as crystallization, chromatography, and distillation are used to purify the compound.
Quality Control: : Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ent-Ritonavir undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: : Substitution reactions are used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.
Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research or as intermediates in the synthesis of other compounds.
Applications De Recherche Scientifique
ent-Ritonavir has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of other pharmaceutical compounds.
Biology: : Studied for its effects on biological systems, including its role in inhibiting viral proteases.
Medicine: : Investigated for its potential use in treating viral infections, particularly HIV/AIDS.
Industry: : Employed in the development of new antiviral drugs and as a reference compound in pharmaceutical research.
Mécanisme D'action
ent-Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional units. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals.
Molecular Targets and Pathways
The primary molecular target of this compound is the HIV protease enzyme. The compound interacts with the enzyme's active site, leading to the inhibition of its proteolytic activity. The pathways involved include the viral replication cycle and the processing of viral proteins.
Comparaison Avec Des Composés Similaires
ent-Ritonavir is compared with other protease inhibitors, such as Lopinavir, Darunavir, and Atazanavir. While these compounds share similar mechanisms of action, this compound's unique stereochemistry may offer advantages in terms of potency, bioavailability, and resistance profile.
Similar Compounds
Lopinavir: : Another protease inhibitor used in combination with Ritonavir.
Darunavir: : A second-generation protease inhibitor with a different chemical structure.
Atazanavir: : A protease inhibitor used in the treatment of HIV/AIDS.
Propriétés
Formule moléculaire |
C37H48N6O5S2 |
|---|---|
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1 |
Clé InChI |
NCDNCNXCDXHOMX-LXSYHGDLSA-N |
SMILES isomérique |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canonique |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


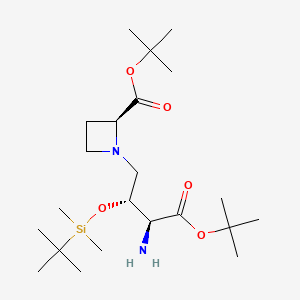
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
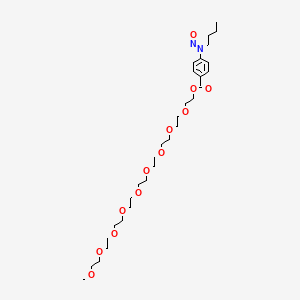

![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
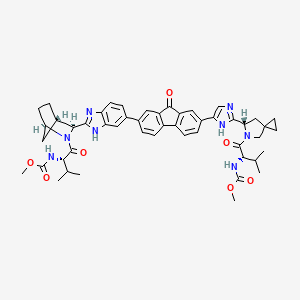
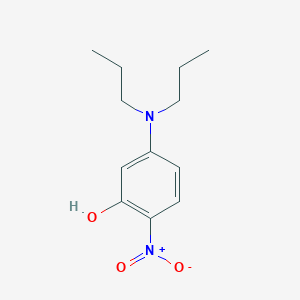
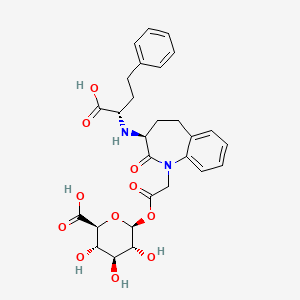
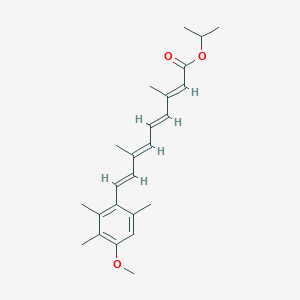
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
